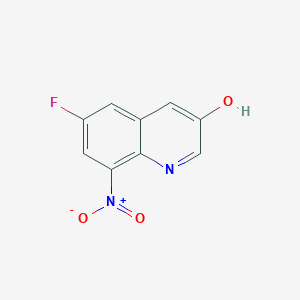

6-Fluoro-8-nitroquinolin-3-ol

Description

Significance of Quinolines in Heterocyclic Chemistry

Quinoline (B57606), a bicyclic heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fundamental structure serves as a critical scaffold in the field of heterocyclic chemistry. The quinoline nucleus is a key feature in a wide array of biologically active compounds and functional materials. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and dyes. The versatility of the quinoline ring system allows for a broad range of chemical modifications, leading to a diverse library of compounds with varied properties.

Overview of Halogenated and Nitrated Quinoline Systems

The introduction of halogen and nitro groups onto the quinoline core significantly influences the molecule's electronic properties, reactivity, and biological activity. Halogenation, particularly fluorination, can enhance a compound's metabolic stability and membrane permeability. The strong electron-withdrawing nature of fluorine can also modulate the acidity or basicity of nearby functional groups.

Nitration of the quinoline ring, typically achieved through treatment with a mixture of nitric and sulfuric acids, introduces a nitro (-NO2) group. google.com.na This group is a powerful electron-withdrawing substituent, which deactivates the ring towards electrophilic substitution and influences the regioselectivity of further reactions. google.com.na The presence of a nitro group is a key feature in many compounds with antibacterial and anticancer properties. nih.gov

Structural Context of 6-Fluoro-8-nitroquinolin-3-ol within Contemporary Quinoline Research

This compound is a multi-substituted quinoline derivative. Its structure is characterized by a fluorine atom at the 6-position, a nitro group at the 8-position, and a hydroxyl group at the 3-position of the quinoline core. This specific arrangement of substituents places it at the intersection of several key areas of contemporary quinoline research. The study of such poly-substituted quinolines is driven by the quest for novel compounds with tailored electronic and biological profiles. The precursor, 6-fluoro-8-nitroquinoline, is a known compound from which various derivatives can be synthesized. fordham.edu

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in publicly accessible research literature. However, based on its structure and data for related compounds, certain properties can be inferred. The table below includes known data for the closely related precursor, 6-Fluoro-8-nitroquinoline, to provide context.

| Property | Value | Source |

| Molecular Formula | C₉H₅FN₂O₃ | aablocks.com |

| Molecular Weight | 208.15 g/mol | aablocks.com |

| CAS Number | 1386998-10-2 | aablocks.com |

| Physical Form | Solid (inferred) | N/A |

| Purity (Typical) | >95% | navimro.com |

Table 1: Physicochemical Properties of this compound and its Precursor. Please note that some data is for the precursor 6-Fluoro-8-nitroquinoline due to limited information on the title compound.

Synthesis and Reactivity

While specific synthetic procedures for this compound are not detailed in readily available literature, general methods for the synthesis of substituted quinolines can provide a likely pathway. A common route to quinoline derivatives is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. fordham.edu For this compound, a plausible synthetic route could involve the nitration and fluorination of a quinolin-3-ol precursor, or the introduction of the hydroxyl group onto a pre-existing 6-fluoro-8-nitroquinoline scaffold.

Research Applications and Areas of Interest

The specific research applications of this compound are not yet well-documented in peer-reviewed literature. However, the structural motifs present in the molecule suggest potential areas of investigation. Substituted nitroquinolines have been explored for their potential as inhibitors of various enzymes and as antimicrobial agents. nih.gov The presence of both a fluorine and a nitro group, common in pharmacologically active molecules, suggests that this compound could be a candidate for screening in various biological assays.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5FN2O3 |

|---|---|

Molecular Weight |

208.15 g/mol |

IUPAC Name |

6-fluoro-8-nitroquinolin-3-ol |

InChI |

InChI=1S/C9H5FN2O3/c10-6-1-5-2-7(13)4-11-9(5)8(3-6)12(14)15/h1-4,13H |

InChI Key |

NNRYPWDBUNYNGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1F)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 8 Nitroquinolin 3 Ol and Derivatives

Strategic Approaches to Quinoline (B57606) Scaffold Construction

Skraup-Type Syntheses and Analogous Cyclization Reactions

The Skraup synthesis is a classic and robust method for constructing the quinoline skeleton. wikipedia.org The archetypal reaction involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid. wikipedia.orgorganicreactions.org The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aromatic amine then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the quinoline ring. pharmaguideline.com

To generate substituted quinolines like the 6-fluoro derivative, a correspondingly substituted aniline is used as the starting material. pharmaguideline.com For instance, a successful preparation of 6-fluoro-8-quinolinol was achieved via a Skraup synthesis starting with 2-amino-5-fluorophenol. fordham.edu This demonstrates the viability of incorporating the C-6 fluorine substituent into the aniline precursor prior to the cyclization reaction.

Historically, the Skraup reaction has been known for its often violent and exothermic nature. wikipedia.orgorgsyn.org Consequently, numerous modifications have been developed to improve safety and increase yields. These include the use of milder oxidizing agents and the substitution of acetylated amines for the free bases, which has been shown to substantially increase the yield and reduce the violence of the reaction. orgsyn.orgcdnsciencepub.com

| Reaction Type | Key Reactants | Product | Key Features |

| Skraup Synthesis | Aromatic Amine, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline | Classic method for quinoline scaffold construction. wikipedia.orgorganicreactions.org |

| Modified Skraup | Substituted Aniline, Glycerol, Milder Oxidants | Substituted Quinoline | Allows for synthesis of derivatives like 6-fluoroquinolines. pharmaguideline.comfordham.edu |

| Improved Skraup | Acetanilide, Glycerol, H₂SO₄ | Quinoline | Use of acetylated amines increases yield and reduces reaction violence. cdnsciencepub.com |

Cyclocondensation and Multi-Component Reaction Pathways

Modern synthetic chemistry often favors methods that are more efficient and generate molecular complexity in fewer steps. Cyclocondensation and multi-component reactions (MCRs) have emerged as powerful strategies for quinoline synthesis. rsc.orgresearchgate.net MCRs are particularly advantageous as they combine three or more starting materials in a single operation to form a complex product, thereby enhancing efficiency and atom economy. rsc.orgiicbe.org

Several named reactions fall under the umbrella of cyclocondensation for quinoline synthesis, including the Combes, Friedländer, and Pfitzinger syntheses. pharmaguideline.comiipseries.org The Friedländer synthesis, for example, involves the condensation of an ortho-amino aromatic aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base, to form the quinoline ring. pharmaguideline.comrsc.org

MCRs such as the Povarov reaction, which involves a [4+2] cycloaddition, have also been successfully employed to create diverse quinoline scaffolds. rsc.org These pathways offer a versatile and convergent approach, allowing for the construction of highly substituted quinolines by varying the multiple starting components. researchgate.netscielo.br

Functional Group Transformations and Positional Introductions

Once the core quinoline scaffold is established, the precise installation of the nitro and fluoro groups at the C-8 and C-6 positions, respectively, is required. This can be achieved either by using precursors already containing these groups or by performing functional group transformations on the pre-formed quinoline ring.

Nitration Reactions for C-8 Substitution

The introduction of a nitro group onto the quinoline ring typically proceeds via electrophilic aromatic substitution. The quinoline ring is deactivated to electrophilic attack, but substitution is possible, with the 5- and 8-positions being the most favored sites. pharmaguideline.com

A common and effective strategy for achieving C-8 nitration is to introduce the nitro group onto the aniline precursor before the quinoline ring is formed. This pre-functionalization approach ensures unambiguous placement of the nitro group. For example, the synthesis of 6-methoxy-8-nitroquinoline is successfully carried out using a Skraup reaction on 3-nitro-4-aminoanisole. orgsyn.org This method provides a high yield of the desired 8-nitro isomer. Following this logic, a 4-fluoro-2-nitroaniline derivative could serve as a key starting material for a Skraup synthesis to directly generate a 6-fluoro-8-nitroquinoline scaffold. The known compound 6-fluoro-8-nitroquinoline further confirms that this substitution pattern is synthetically accessible. fordham.edu

Fluorination Methodologies for C-6 Substitution

Introducing a fluorine atom at the C-6 position can be accomplished in two primary ways: by starting with a fluorine-containing building block or by direct fluorination of the quinoline ring. As previously mentioned, using a fluorinated aniline, such as 2-amino-5-fluorophenol, in a Skraup synthesis directly yields a 6-fluoroquinoline derivative. fordham.edu This "bottom-up" approach is often preferred for its regiochemical control.

Direct fluorination of an aromatic C-H bond presents a more modern and step-economical approach. This transformation relies on the use of powerful electrophilic fluorinating agents. wikipedia.org Historically, reagents like elemental fluorine (F₂) were used, but their high reactivity and toxicity limited their application. rsc.org

The development of reagents with N-F (nitrogen-fluorine) bonds has revolutionized electrophilic fluorination, offering sources of electrophilic fluorine that are safer, more stable, and easier to handle. rsc.orgorganicreactions.org Prominent examples of these N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org These compounds react with electron-rich aromatic systems to replace a hydrogen atom with fluorine. rsc.org For instance, 5-fluoro-6-methoxy-8-nitroquinoline has been obtained by reacting 6-methoxy-8-nitroquinoline with an N-F reagent. researchgate.net This demonstrates that direct fluorination of a complex, substituted quinoline is feasible, although the regioselectivity can be influenced by the existing substituents on the ring. researchgate.net

| Reagent Class | Examples | Application | Key Characteristics |

| N-F Reagents | N-fluorobenzenesulfonimide (NFSI), Selectfluor | Direct C-H Fluorination | Safer and more selective than F₂; effective for electron-rich aromatics. wikipedia.orgrsc.org |

| Hypofluorites | Acetyl hypofluorite | Electrophilic Fluorination | Highly reactive, synthesized directly from F₂ for immediate use. researchgate.net |

Nucleophilic Aromatic Substitution of Halogen for Fluorine Incorporation

The introduction of a fluorine atom onto an aromatic ring via nucleophilic aromatic substitution (SNAr) is a well-established method in organic synthesis. In the context of quinoline chemistry, this transformation is particularly effective when the ring is activated by strongly electron-withdrawing groups, such as a nitro group. The general mechanism involves the attack of a nucleophile on an aromatic ring, displacing a suitable leaving group, typically a halide.

For the synthesis of fluoroquinolines, a common approach involves the displacement of a chlorine or bromine atom by a fluoride ion. The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive to the trend in acidity of the corresponding hydrohalic acids. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative substituent that increases the electrophilicity of the carbon atom at the point of substitution. Therefore, a fluorine atom is typically the best leaving group in SNAr reactions.

While direct fluorination of a pre-existing quinoline ring system can be challenging, the nucleophilic aromatic substitution of a halogen, such as chlorine, at an activated position presents a viable route. For instance, a precursor like 6-chloro-8-nitroquinolin-3-ol could theoretically be converted to 6-fluoro-8-nitroquinolin-3-ol using a fluoride source such as potassium fluoride in a polar aprotic solvent at elevated temperatures. The presence of the nitro group at the C-8 position is crucial for activating the C-6 position towards nucleophilic attack.

Hydroxylation Reactions for C-3 Hydroxyl Group Formation

The direct hydroxylation of an aromatic C-H bond on a quinoline ring, particularly at the C-3 position, is a challenging transformation. A more common and reliable approach to introduce a hydroxyl group at this position is through the hydrolysis of a suitable precursor, often an amino or a diazonium salt derivative.

A plausible synthetic route to this compound involves the diazotization of a 3-amino-6-fluoro-8-nitroquinoline intermediate, followed by hydrolysis of the resulting diazonium salt. This sequence of reactions is a variation of the well-known Sandmeyer reaction. The process begins with the treatment of the 3-amino derivative with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This intermediate can then be gently warmed in an aqueous acidic solution to yield the desired 3-hydroxyquinoline derivative. The success of this reaction is highly dependent on the stability of the diazonium salt and the reaction conditions.

| Reaction Step | Reagents and Conditions | Product |

| Diazotization | 3-amino-6-fluoro-8-nitroquinoline, NaNO₂, aq. H₂SO₄, 0-5 °C | 6-Fluoro-8-nitroquinoline-3-diazonium salt |

| Hydrolysis | 6-Fluoro-8-nitroquinoline-3-diazonium salt, H₂O, heat | This compound |

Amination Reactions via Nucleophilic Displacement, including Vicarious Nucleophilic Substitution of Hydrogen (VNS)

The introduction of an amino group onto the quinoline ring can be achieved through various methods, with nucleophilic substitution reactions being particularly prominent. One powerful technique for the amination of electron-deficient aromatic systems is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the formal substitution of a hydrogen atom with a nucleophile on an aromatic ring that is activated by an electron-withdrawing group, such as a nitro group.

In the context of nitroquinolines, VNS provides a direct route to aminonitroquinoline derivatives. The reaction typically involves the treatment of the nitroquinoline with an aminating agent in the presence of a strong base. For example, the amination of a nitroquinoline can be achieved using 4-amino-1,2,4-triazole in the presence of potassium tert-butoxide in dimethyl sulfoxide. The reaction proceeds via the formation of a σ-adduct, followed by a base-induced β-elimination to afford the aminated product. The regioselectivity of the VNS reaction is influenced by the position of the nitro group, with substitution generally occurring at the positions ortho and para to the nitro group.

While direct VNS amination of this compound has not been explicitly detailed, the principles of VNS suggest that amination would likely occur at the C-5 or C-7 positions, which are ortho and para to the C-8 nitro group, respectively.

Reductive Transformations of the Nitro Group

The reduction of the nitro group is a fundamental transformation in the synthesis of quinoline derivatives, providing access to the corresponding aminoquinolines, which are versatile intermediates for further functionalization. A variety of reducing agents and methods can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

For the reduction of nitroquinolines, common methods include catalytic hydrogenation and the use of metal-based reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Catalytic hydrogenation is often a clean and efficient method, but care must be taken as it can also reduce other functional groups, such as alkenes or alkynes, and may lead to dehalogenation in some cases.

Metal-Based Reductions: A variety of metals in acidic or neutral media can be used to reduce nitro groups. Common examples include:

Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and effective method for the reduction of aromatic nitro compounds.

Iron (Fe) powder in the presence of an acid, such as acetic acid or hydrochloric acid, is another widely used and economical method.

Zinc (Zn) dust in the presence of an acid or a neutral salt like ammonium chloride can also be employed.

The reduction of this compound to 6-fluoro-8-aminoquinolin-3-ol can be achieved using these standard methods. The choice of the reducing agent would be guided by the desire to selectively reduce the nitro group without affecting the fluoro and hydroxyl substituents. For instance, reduction with stannous chloride or iron in acidic media is generally well-tolerated by halogen and hydroxyl groups on aromatic rings.

| Reducing Agent | Conditions | Product |

| H₂/Pd-C | Methanol or Ethanol, room temperature | 8-Amino-6-fluoroquinolin-3-ol |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol, reflux | 8-Amino-6-fluoroquinolin-3-ol |

| Fe/HCl | Ethanol/Water, reflux | 8-Amino-6-fluoroquinolin-3-ol |

Synthesis of Related Substituted Quinoline Analogs

Preparation of Mono- and Poly-Halogenated Quinoline Systems

Halogenated quinolines are important intermediates that can be further functionalized through various cross-coupling and substitution reactions. The introduction of halogens onto the quinoline ring can be achieved through electrophilic halogenation.

For the synthesis of precursors to this compound, the halogenation of 6-fluoro-8-nitroquinoline is a key step. It has been demonstrated that 6-fluoro-8-nitroquinoline can be halogenated at the C-3 position using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). fordham.edu This reaction provides a direct route to 3-chloro-6-fluoro-8-nitroquinoline and 3-bromo-6-fluoro-8-nitroquinoline, which can serve as precursors for the introduction of the C-3 hydroxyl group or other functionalities. fordham.edu

| Starting Material | Reagent | Product |

| 6-Fluoro-8-nitroquinoline | N-Chlorosuccinimide (NCS) | 3-Chloro-6-fluoro-8-nitroquinoline |

| 6-Fluoro-8-nitroquinoline | N-Bromosuccinimide (NBS) | 3-Bromo-6-fluoro-8-nitroquinoline |

Synthesis of Nitroquinoline Precursors and Intermediates

The synthesis of nitroquinoline precursors is often the first step in the construction of more complex derivatives. The Skraup synthesis is a classic and versatile method for the preparation of the quinoline ring system. This reaction involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

To obtain 6-fluoroquinolines, 4-fluoroaniline can be used as the starting aromatic amine in a Skraup reaction. prepchem.com The subsequent nitration of the resulting 6-fluoroquinoline would then yield 6-fluoro-8-nitroquinoline. The nitration of quinolines typically occurs on the benzene (B151609) ring, and the position of nitration is influenced by the existing substituents and the reaction conditions. For 6-fluoroquinoline, nitration is expected to favor the C-5 and C-8 positions. Separation of the resulting isomers would be necessary to isolate the desired 6-fluoro-8-nitroquinoline.

Alternatively, starting with a pre-nitrated aniline, such as 4-fluoro-2-nitroaniline, in a Skraup synthesis could provide a more direct route to 6-fluoro-8-nitroquinoline. prepchem.com This approach can offer better control over the regiochemistry of the nitration.

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 8 Nitroquinolin 3 Ol

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For 6-Fluoro-8-nitroquinolin-3-ol (C₉H₅FN₂O₃), the expected monoisotopic mass can be precisely calculated. This high level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₅FN₂O₃ | [M] | 208.0284 |

| C₉H₆FN₂O₃⁺ | [M+H]⁺ | 209.0363 |

Note: These values are calculated based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the suitability of GC-MS for this compound would depend on its volatility and thermal stability, the analysis of related quinoline (B57606) derivatives provides insight into expected fragmentation patterns.

Upon electron ionization (EI) in the mass spectrometer, the molecule would form a molecular ion (M⁺˙), which would then undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For quinoline derivatives, common fragmentation pathways include the loss of small neutral molecules such as carbon monoxide (CO), nitrogen monoxide (NO), and hydrocyanic acid (HCN). The presence of the nitro group would likely lead to characteristic losses of NO (30 Da) and NO₂ (46 Da). The hydroxyl and fluoro substituents would also influence the fragmentation pathways.

Table 2: Plausible Mass Spectrometry Fragments of this compound

| Fragment Ion | Plausible Neutral Loss | Description |

|---|---|---|

| [M - NO]⁺ | NO | Loss of nitric oxide from the nitro group. |

| [M - NO₂]⁺ | NO₂ | Loss of nitrogen dioxide from the nitro group. |

| [M - CO]⁺ | CO | Loss of carbon monoxide, a common fragmentation for phenolic compounds. |

Note: The m/z values of these fragments would be derived from the molecular ion peak.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Characterization

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be influenced by the extended π-system of the quinoline core, as well as the electronic effects of the substituents. The nitro group (-NO₂), being a strong electron-withdrawing group, and the hydroxyl group (-OH), an electron-donating group, are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline. The fluoro group (-F) would have a lesser, but still noticeable, electronic influence.

While a specific experimental spectrum for this compound is not available, studies on related nitro- and hydroxy-quinolines suggest that the spectrum would exhibit multiple absorption bands in the UV and possibly the near-visible region, corresponding to π→π* and n→π* transitions.

Table 3: Expected UV-Vis Absorption Characteristics of this compound

| Electronic Transition | Expected Wavelength Region (nm) | Chromophore |

|---|---|---|

| π→π* | 250-400 | Quinoline ring system, influenced by substituents. |

Note: The exact λmax values would be dependent on the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

A successful single-crystal X-ray diffraction analysis of this compound would reveal the planarity of the quinoline ring system and the orientation of the substituent groups. It would also provide insights into the intermolecular interactions, such as hydrogen bonding (involving the hydroxyl and nitro groups) and π-π stacking interactions between the aromatic rings, which govern the crystal packing.

Although no published crystal structure for this compound could be located, data from related quinolinol and nitroquinoline structures can provide an indication of the expected structural parameters. For instance, the crystal structure of 8-nitroquinoline (B147351) has been reported, providing a reference for the geometry of the nitro-substituted benzene (B151609) portion of the molecule. Similarly, various quinolinol derivatives have been structurally characterized, offering insights into the hydrogen bonding motifs.

Table 4: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

Note: These are predictive and would require experimental verification.

Computational and Theoretical Investigations of 6 Fluoro 8 Nitroquinolin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecular system. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ekb.egnih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to perform geometry optimization, where the molecule's lowest-energy conformation is determined. ekb.egdergipark.org.tr This process yields key data on bond lengths, bond angles, and dihedral angles.

For a molecule like 6-Fluoro-8-nitroquinolin-3-ol, DFT would be used to understand how the electron-withdrawing nitro group (-NO2), the electronegative fluoro group (-F), and the electron-donating hydroxyl group (-OH) influence the geometry and electron distribution of the quinoline (B57606) core. Studies on related compounds, such as 6-chloroquinoline, have successfully used DFT to correlate calculated geometric parameters with experimental data, validating the accuracy of the theoretical model. dergipark.org.trresearchgate.net

Table 1: Illustrative Geometrical Parameters from DFT Optimization for a Quinoline System Note: This data is representative of a typical DFT output for a substituted quinoline and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C3-O | ~1.36 Å |

| C6-F | ~1.35 Å | |

| C8-N (nitro) | ~1.48 Å | |

| N (nitro)-O | ~1.23 Å | |

| Bond Angle | C2-C3-C4 | ~119° |

| C5-C6-C7 | ~121° | |

| C7-C8-N (nitro) | ~118° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wuxiapptec.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical descriptor of molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more chemically reactive. wikipedia.orgwuxiapptec.com DFT calculations are the standard method for computing the energies of these frontier orbitals.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Quinoline Note: Values are hypothetical, based on typical results for similar aromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -2.55 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These descriptors are invaluable for predicting how this compound would behave in chemical reactions.

Table 3: Illustrative Global Reactivity Descriptors Note: Calculated from the illustrative energy values in Table 2.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.465 |

| Electronegativity (χ) | 4.70 |

| Chemical Potential (μ) | -4.70 |

| Electrophilicity Index (ω) | 5.14 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility, conformational changes, and intermolecular interactions in various environments, such as in a solvent. jst.go.jp

MD simulations can be used to explore the conformational landscape of this compound. Of particular interest would be the rotational freedom and preferred orientations of the hydroxyl (-OH) and nitro (-NO2) substituent groups. These simulations can reveal the most stable conformations and the energy barriers between them. Analysis of the trajectories from MD simulations would provide information on the flexibility of different parts of the molecule, identifying regions of high and low atomic fluctuation.

MD simulations are exceptionally well-suited for studying how molecules of this compound interact with each other and with solvent molecules. The presence of a hydroxyl group (a hydrogen bond donor and acceptor), a nitro group (a hydrogen bond acceptor), and the aromatic quinoline system allows for a variety of intermolecular forces.

Key interactions that would be investigated include:

Hydrogen Bonding: The formation of hydrogen bonds involving the -OH and -NO2 groups, which would strongly influence the molecule's aggregation behavior and crystal packing.

π-π Stacking: The aromatic quinoline rings can stack on top of each other, an interaction that is crucial in the formation of supramolecular structures. acs.org Studies on related styryl-quinoline derivatives have shown how π-π stacking dictates their solid-state architecture. acs.org

By simulating a system containing multiple molecules, MD can predict how these non-covalent interactions lead to the spontaneous formation of dimers, clusters, and larger supramolecular assemblies.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-chloroquinoline |

| 8-hydroxy-5-nitroquinoline |

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

While direct computational studies on this compound are not extensively detailed in public literature, the methodologies for elucidating its structure-activity relationship (SAR) can be thoroughly understood from computational investigations of analogous quinoline derivatives. Computational modeling is a cornerstone in modern medicinal chemistry for predicting how the chemical structure of a compound influences its biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a primary computational method used to correlate the structural or physicochemical properties of compounds with their biological activities. azolifesciences.com For quinoline derivatives, QSAR models are developed to understand the impact of various substituents on their therapeutic effects. nih.govresearchgate.net For a molecule like this compound, a QSAR study would analyze how the positions and electronic properties of the fluoro, nitro, and hydroxyl groups contribute to its activity. For instance, studies on quinolinone-based thiosemicarbazones have shown that electron-withdrawing groups like chloro and bromo can increase antituberculosis activity, suggesting the nitro group in this compound could play a significant role in its biological profile. nih.gov These models use descriptors such as electronic effects (e.g., Hammett constants), hydrophobicity (logP), and steric parameters (e.g., molar refractivity) to build a mathematical relationship with the observed activity.

Molecular docking is another critical computational tool used to investigate SAR. This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme, to form a stable complex. nih.govresearchgate.netnih.govmdpi.com For this compound, docking studies would be employed to understand its binding mode within the active site of a target receptor. These simulations can reveal key interactions, such as hydrogen bonds formed by the hydroxyl group or electrostatic interactions involving the nitro group, which are crucial for binding affinity and selectivity. nih.gov For example, docking studies on other quinoline derivatives have successfully identified critical amino acid interactions and guided the synthesis of more potent inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Density Functional Theory (DFT) calculations are also utilized to provide deeper insights into the electronic structure of quinoline derivatives. nih.govnih.gov DFT can be used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moments, and molecular electrostatic potential maps. nih.gov This information helps in understanding the reactivity, stability, and interaction capabilities of the molecule, further refining the SAR profile.

The table below illustrates the type of data generated from SAR studies on a hypothetical series of quinoline analogs, demonstrating the relationship between structural modifications and biological activity.

| Compound | R1 (Position 6) | R2 (Position 8) | IC50 (µM) | Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|---|---|

| Analog 1 | -H | -NO2 | 15.2 | -7.5 | Hydrogen bond with Ser-121 |

| Analog 2 | -F | -NO2 | 8.5 | -8.2 | Hydrogen bond with Ser-121, Halogen bond with Leu-88 |

| Analog 3 | -F | -NH2 | 25.1 | -6.8 | Hydrogen bond with Asp-180 |

| Analog 4 | -Cl | -NO2 | 6.9 | -8.6 | Hydrogen bond with Ser-121, Halogen bond with Leu-88 |

Computational Approaches to Quinoline Scaffold Design and Lead Optimization

In the context of the quinoline scaffold, SBDD is employed when the three-dimensional structure of the biological target is known. Techniques like molecular docking and molecular dynamics (MD) simulations are central to this approach. nih.govmdpi.com Virtual screening, a key SBDD method, involves docking large libraries of compounds against a target protein to identify potential "hits" that are predicted to bind with high affinity. taylorandfrancis.com Novel quinoline derivatives can be designed de novo or selected from virtual libraries based on their predicted fit and interaction with the target's binding site.

Ligand-based drug design is utilized when the structure of the target is unknown. azolifesciences.com This approach relies on the knowledge of existing active molecules. Pharmacophore modeling is a common LBDD technique where the essential 3D arrangement of functional groups responsible for biological activity is identified from a set of known active compounds. nih.gov For the quinoline class, a pharmacophore model might consist of features like a hydrogen bond acceptor (the quinoline nitrogen), a hydrogen bond donor (the 3-ol group), and an aromatic ring system. This model can then be used as a 3D query to screen compound databases for new molecules that match the pharmacophore, thereby identifying novel quinoline-based scaffolds. nih.gov

Once a promising lead compound, such as a functionalized quinoline, is identified, computational tools are crucial for lead optimization. taylorandfrancis.com This stage involves iterative chemical modifications to improve the compound's potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational QSAR models can predict how small structural changes will affect biological activity. nih.gov For instance, modifying the substituents on the quinoline ring can be guided by computational predictions to enhance binding affinity or reduce potential toxicity. Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time, helping to refine the design of more effective inhibitors. mdpi.com

The following table demonstrates how computational tools might be used to guide the lead optimization process for a quinoline-based compound.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted hERG Inhibition | Predicted Aqueous Solubility (logS) |

|---|---|---|---|---|

| Lead-001 | Initial Scaffold | -8.2 | High Risk | -4.5 |

| Opt-002 | Modify Position 6 from -Cl to -CF3 | -8.5 | High Risk | -4.8 |

| Opt-003 | Replace Position 8 -NO2 with -CN | -7.9 | Medium Risk | -4.1 |

| Opt-004 | Add -CH2OH to Position 3 | -8.8 | Low Risk | -3.5 |

Chemical Reactivity Profiles and Mechanistic Studies

Reaction Mechanisms Involving the Nitro Group and Fluorine Atom

The nitro (-NO₂) and fluoro (-F) groups are potent electron-withdrawing groups that significantly impact the electronic properties of the quinoline (B57606) ring. The nitro group, in particular, deactivates the ring towards electrophilic attack through both inductive and resonance effects. Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNAr).

The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I). This effect polarizes the carbon-fluorine bond, making the carbon atom to which it is attached more electrophilic and susceptible to nucleophilic attack. In the context of nucleophilic aromatic substitution, fluorine is often a good leaving group due to this polarization, which facilitates the initial attack by a nucleophile.

The nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density, making the ring less nucleophilic. This deactivation is most pronounced at the ortho and para positions relative to the nitro group. In contrast, the presence of a nitro group is crucial for facilitating nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.

A study on the preparation of 6-fluoro-8-quinolinol involved the halogenation of 6-fluoro-8-nitroquinoline, suggesting that the fluorine and nitro-substituted quinoline ring can undergo further substitution reactions.

Pathways of Nucleophilic Attack and Aromatic Substitution

The quinoline ring system in 6-Fluoro-8-nitroquinolin-3-ol is rendered electron-deficient by the combined effects of the fluorine and nitro groups, making it a prime candidate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. For this to occur, there must be a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate carbanion.

In the case of this compound, the fluorine atom at the C6 position can potentially act as a leaving group. The nitro group at the C8 position would provide some stabilization to the Meisenheimer-like intermediate formed during a nucleophilic attack at C6. Research on the direct amination of nitroquinoline derivatives has shown that nucleophilic displacement of aromatic hydrogen can also occur, a process known as Vicarious Nucleophilic Substitution (VNS). This suggests that nucleophilic attack is a key reactive pathway for nitro-substituted quinolines.

| Factor | Influence on Nucleophilic Aromatic Substitution |

| Nitro Group (-NO₂) at C8 | Activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance. |

| Fluorine Atom (-F) at C6 | Can act as a leaving group. Its high electronegativity polarizes the C-F bond, facilitating nucleophilic attack at the C6 position. |

| Hydroxyl Group (-OH) at C3 | As an electron-donating group, it may slightly deactivate the pyridine (B92270) ring towards nucleophilic attack but can also influence the regioselectivity of such reactions. |

| Substituent | Position | Effect on Electrophilic Aromatic Substitution | Directing Influence |

| **Nitro Group (-NO₂) ** | C8 | Strongly Deactivating | Meta-directing |

| Fluorine Atom (-F) | C6 | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho, Para-directing |

| Hydroxyl Group (-OH) | C3 | Strongly Activating | Ortho, Para-directing |

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity in reactions involving this compound will be highly dependent on the nature of the reagent and the reaction conditions. For nucleophilic substitutions, the position of attack will be governed by the location of the best leaving group and the ability of the substituents to stabilize the resulting intermediate.

In the context of quinoline synthesis, the regioselectivity of cyclization reactions is a critical factor. For instance, in the photocyclisation of substituted benzylidenecyclopentanone oximes to form quinolines, the position of the substituents on the starting materials dictates the final substitution pattern of the quinoline product. Similarly, ligand-controlled regioselective hydroboration of quinolines has been demonstrated, where the choice of ligand directs the addition to specific positions.

Stereoselectivity would become a factor in reactions that introduce a new chiral center. For instance, if the hydroxyl group at C3 were to be involved in a reaction, or if a substituent were added to the C2 or C4 positions of the quinoline ring, the potential for creating stereoisomers would exist. However, without specific examples of such reactions for this molecule, a detailed discussion of stereoselectivity remains speculative.

Advanced Applications in Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

While direct experimental evidence for the use of 6-Fluoro-8-nitroquinolin-3-ol as a synthetic intermediate is not extensively documented in publicly available literature, its structural features strongly suggest its utility as a versatile building block. The hydroxyl group at the 3-position can be readily converted into other functional groups, such as ethers, esters, or halides, providing a handle for further molecular elaboration. For instance, O-alkylation or O-acylation would allow for the introduction of various side chains, potentially leading to the synthesis of libraries of compounds for biological screening.

The nitro group at the 8-position is a powerful electron-withdrawing group, which activates the quinoline (B57606) ring towards nucleophilic aromatic substitution. More importantly, the nitro group can be reduced to an amino group, which opens up a plethora of synthetic possibilities. This amino functionality can be diazotized and converted to a wide range of substituents or can participate in condensation reactions to form new heterocyclic rings.

The fluorine atom at the 6-position is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. Its presence in the this compound scaffold makes this compound an attractive starting material for the synthesis of fluorinated analogues of known drugs or novel fluorinated bioactive compounds.

Development of Novel Reaction Methodologies Utilizing the Quinoline Moiety

The unique electronic properties of this compound could be exploited in the development of novel reaction methodologies. The electron-deficient nature of the pyridine (B92270) ring, further accentuated by the nitro group, could facilitate reactions such as nucleophilic addition or substitution at specific positions. For example, the development of regioselective C-H functionalization reactions on the quinoline core, guided by the existing substituents, could provide a direct route to previously inaccessible derivatives.

Furthermore, the hydroxyl group at the 3-position could act as an internal directing group in transition metal-catalyzed reactions, enabling site-selective functionalization of the quinoline scaffold. This approach could lead to the development of efficient and atom-economical methods for the synthesis of polysubstituted quinolines.

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold is a prime candidate for the synthesis of more complex, fused heterocyclic systems. The presence of multiple reactive sites allows for intramolecular cyclization reactions to construct additional rings. For example, after reduction of the nitro group to an amine, this functionality could react with a suitably functionalized side chain introduced at the 3-hydroxyl group to form a new heterocyclic ring fused to the quinoline core.

This strategy could be employed to synthesize novel polycyclic aromatic systems with potential applications in materials science or as scaffolds for new therapeutic agents. The specific substitution pattern of this compound would impart unique electronic and steric properties to the resulting fused systems.

Ligand Design for Metal Coordination Chemistry and Catalysis

The quinolinol moiety is a well-known chelating agent for a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring. The substituents on the quinoline ring can significantly influence the electronic and steric properties of the resulting metal complexes, thereby tuning their catalytic activity or photophysical properties.

By strategically modifying the this compound scaffold, a diverse range of ligands could be synthesized with tailored properties for specific catalytic transformations, such as asymmetric synthesis or C-H activation. The resulting metal complexes could also be investigated for their potential as luminescent materials or as components in molecular sensors.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements Related to 6-Fluoro-8-nitroquinolin-3-ol

Direct experimental data on this compound is scarce. However, research on structurally analogous compounds provides a foundation for understanding its potential chemistry. Methodological advancements in the synthesis of substituted quinolines are relevant. For instance, the preparation of related compounds often involves multi-step synthetic sequences. A common precursor, 6-fluoro-8-nitroquinoline, can be synthesized and subsequently modified. For example, halogenation at the 3-position has been achieved using N-halosuccinimides to yield compounds like 3-chloro-6-fluoro-8-nitroquinoline and 3-bromo-6-fluoro-8-nitroquinoline fordham.edu. These halogenated derivatives can then be subjected to further reactions, such as reduction of the nitro group followed by hydrolysis, although the stability of the fluorine substituent under harsh hydrolytic conditions can be a challenge fordham.edu.

The synthesis of various quinoline (B57606) derivatives has been advanced through modern catalytic methods, including transition-metal-catalyzed C-H activation and photo-induced oxidative cyclization, which offer high efficiency and broad substrate tolerance mdpi.com. These innovative strategies represent a significant leap from traditional methods, providing pathways to novel quinoline scaffolds mdpi.com.

Identification of Remaining Challenges and Knowledge Gaps in its Chemistry

The primary knowledge gap is the absence of a reported synthesis and characterization of this compound. The synthesis of this trifunctionalized quinoline presents several challenges:

Regioselectivity: Introducing three different substituents (fluoro, nitro, and hydroxyl) at specific positions on the quinoline ring requires precise control of regioselectivity. The directing effects of the existing substituents at each step of the synthesis would need to be carefully considered to achieve the desired isomer.

Reaction Conditions: The stability of the fluoro group during nitration and subsequent hydroxylation reactions is a significant concern. Harsh reaction conditions, such as high temperatures or strong acids, could lead to the loss of the fluorine substituent fordham.edu.

Purification: The separation of the desired product from potential isomers and byproducts could be challenging, necessitating advanced chromatographic techniques for purification.

Furthermore, without the isolated compound, its physicochemical properties, spectroscopic data, and biological activities remain entirely unknown.

Prospective Research Avenues for this compound and Structurally Related Compounds

Given the biological significance of many quinoline derivatives, this compound and its analogues represent a promising area for future research.

Medicinal Chemistry: Quinolines are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties nih.govrsc.org. The unique combination of a nitro group (an electron-withdrawing group and potential bioreductive function), a fluoro group (which can enhance metabolic stability and binding affinity), and a hydroxyl group (a key site for hydrogen bonding) suggests that this compound could be a scaffold for novel therapeutic agents. Future work could involve its synthesis and screening against various biological targets.

Materials Science: 8-Hydroxyquinoline and its derivatives are well-known for their ability to chelate metal ions, leading to applications as fluorescent sensors and in the fabrication of organic light-emitting diodes (OLEDs) scispace.commdpi.com. The electronic properties of this compound could be investigated for similar applications.

Synthetic Intermediates: This compound could serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. The nitro group can be reduced to an amine, and the hydroxyl group can be derivatized, opening up avenues for a variety of chemical transformations.

Emerging Methodologies and Technologies Applicable to Quinoline Chemistry

Recent advancements in synthetic and analytical chemistry offer powerful tools for overcoming the challenges associated with the synthesis and study of complex quinolines like this compound.

Advanced Synthetic Methods:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of different positions on the quinoline ring, helping to design more efficient synthetic strategies. These methods can also be used to predict the spectroscopic properties and potential biological activity of the target molecule, guiding experimental work researchgate.net.

High-Throughput Screening: Once synthesized, high-throughput screening technologies can be employed to rapidly evaluate the biological activity of this compound and its derivatives against a wide array of biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-8-nitroquinolin-3-ol, and how do reaction conditions influence yield?

- Methodology : Nitroquinoline derivatives are typically synthesized via electrophilic aromatic substitution (e.g., nitration of fluorinated precursors) or multi-step condensation. For example, nitration of 6-fluoroquinolin-3-ol derivatives under controlled HNO₃/H₂SO₄ conditions at 0–5°C minimizes side reactions . Purification via recrystallization (e.g., methanol/water mixtures) improves purity (>98%) .

- Key Variables : Temperature, stoichiometry of nitrating agents, and solvent polarity. Evidence from analogous compounds (e.g., 7,8-difluoro-3-nitroquinolin-4-ol) suggests yields drop above 10°C due to decomposition .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structural analogs?

- Methodology :

- ¹H NMR : Fluorine and nitro groups induce deshielding. For example, in 8-fluoro-2-methylquinolin-3-ol, the C8-F group splits aromatic proton signals (δ 7.19–7.68 ppm) .

- EI-MS : Molecular ion peaks (e.g., m/z 425 [M⁺] for nitroquinoline derivatives) and fragmentation patterns (loss of NO₂ or F groups) confirm structure .

- QC Protocols : Compare with PubChem data for related compounds (e.g., 6-methoxyquinolin-8-ol) to validate shifts .

Q. What are the stability and storage requirements for this compound in laboratory settings?

- Guidelines : Store at 2–8°C in amber vials to prevent photodegradation. Solutions in DMSO or ethanol (10 mM) are stable for ≤6 months at -20°C .

- Decomposition Risks : Nitro groups may hydrolyze under high humidity; use desiccants for solid-phase storage .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

- Mechanism : Nitroquinolines often act as DNA intercalators or enzyme inhibitors. For example, 3-nitroquinoline derivatives bind to topoisomerase II, disrupting replication (IC₅₀ = 1.2–3.5 µM in vitro) . Fluorine enhances membrane permeability via hydrophobic interactions .

- Experimental Design : Use fluorescence quenching assays to study DNA binding or enzyme inhibition kinetics .

Q. How can researchers resolve contradictory data on the compound’s solubility and bioavailability?

- Contradiction Analysis : Solubility varies by solvent (e.g., 6.13 mg/mL in DMSO vs. <0.1 mg/mL in water) . Use Hansen solubility parameters to optimize co-solvents (e.g., PEG-400 for in vivo studies) .

- Bioavailability : Pharmacokinetic modeling (e.g., logP ≈ 1.8) predicts moderate absorption; validate via HPLC-MS in plasma samples .

Q. What structural modifications enhance the compound’s activity in structure-activity relationship (SAR) studies?

- SAR Insights :

- Fluoro Position : C8-F increases metabolic stability compared to C6-F analogs (t₁/₂ improved by 40% in hepatic microsomes) .

- Nitro Group : Essential for redox-mediated cytotoxicity; replacing NO₂ with CN reduces activity by 90% .

Q. How do pH and temperature affect the compound’s reactivity in electrophilic substitution reactions?

- Experimental Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.